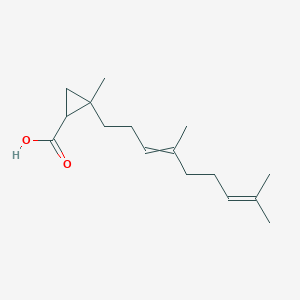
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of monoterpenoids. These compounds are characterized by their structure, which includes at least one aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the carboxylic acid group: This step involves the oxidation of an intermediate alcohol or aldehyde to form the carboxylic acid.
Addition of the dimethylnona-dienyl group: This step can be accomplished through a series of coupling reactions, such as the Wittig reaction or the Heck reaction, to introduce the desired side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired transformations. These methods can help to reduce costs and improve yields, making the production process more sustainable and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins and enzymes involved in inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daurichromenic acid: This compound has a similar structure and is known for its anti-HIV activity.
3,7-Nonadien-2-one, 4,8-dimethyl-: Another related compound with similar chemical properties
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61531-01-9 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-5-8-13(3)9-6-10-16(4)11-14(16)15(17)18/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,17,18) |
Clé InChI |
PCVLZCAPUFPFOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC1(CC1C(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
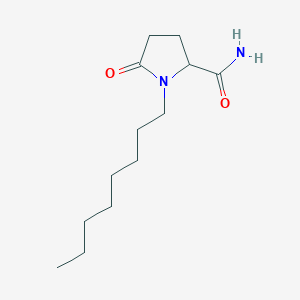
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
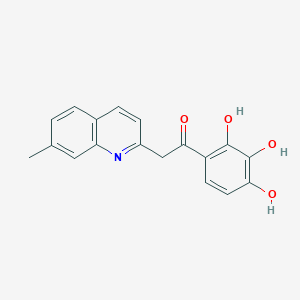
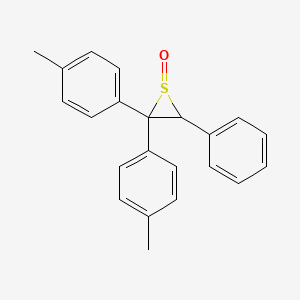
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
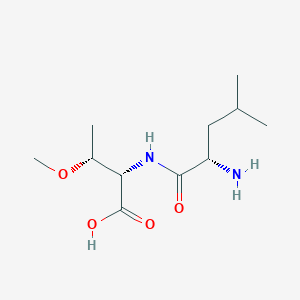
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
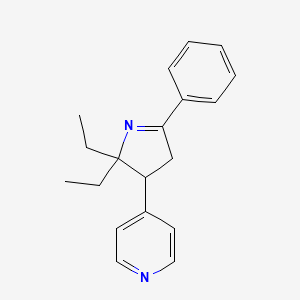

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
